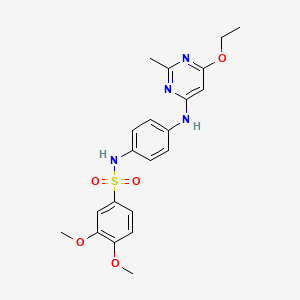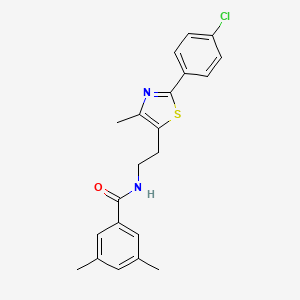![molecular formula C20H13FN2OS B2404077 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 313548-44-6](/img/structure/B2404077.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential in various applications, including as optical materials and for their biological potential .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structural study of similar compounds has been carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
Benzothiazole derivatives have gained prominence as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target enzyme DprE1 have been investigated to enhance their anti-tubercular efficacy.
Fluorescence Materials and Imaging Reagents
Due to their inherent fluorescence properties, benzothiazole-based compounds find applications as imaging reagents and fluorescence materials. Researchers use them to label specific cellular components, track biological processes, and visualize molecular interactions.
Mecanismo De Acción
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis . The primary target of these compounds is often a key enzyme in the bacterial cell, such as DprE1 .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function. This interaction can lead to the disruption of essential biochemical processes within the bacterial cell, ultimately leading to cell death . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways within the bacterial cell. This disruption can affect the synthesis of key components of the bacterial cell wall, impairing the bacterium’s ability to maintain its structure and function . The downstream effects of this disruption can include the cessation of cell growth and division, leading to the death of the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacterial cells . This makes N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the target bacteria
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYHIYXWNCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2403997.png)

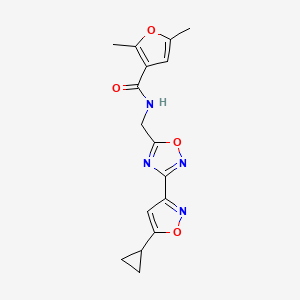
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

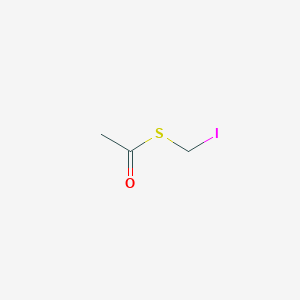
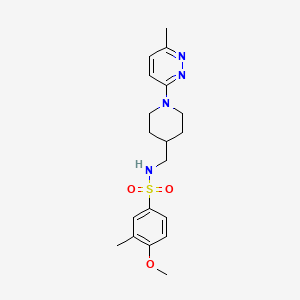

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
